molecular formula C16H14N6O2S B11024915 5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11024915
M. Wt: 354.4 g/mol
InChI Key: WYICQEBVCMMKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-a]pyrimidine core substituted with a 5-oxo group and a carboxamide-linked [1,2,4]triazolo[4,3-a]pyridine moiety via a propyl chain. The extended triazolopyridine-propyl substituent enhances steric bulk and hydrogen-bonding capacity, distinguishing it from simpler analogues.

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H14N6O2S/c23-14(11-10-18-16-22(15(11)24)8-9-25-16)17-6-3-5-13-20-19-12-4-1-2-7-21(12)13/h1-2,4,7-10H,3,5-6H2,(H,17,23)

InChI Key

WYICQEBVCMMKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CN=C4N(C3=O)C=CS4

Origin of Product

United States

Preparation Methods

Reaction of Pyrimidinethiones with Chloroacetyl Chloride

Pyrimidinethiones react with chloroacetyl chloride in the presence of a base (e.g., sodium ethoxide) to form the thiazolo ring (Table 1). For example:

  • Reactants : 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile + chloroacetyl chloride

  • Conditions : Ethanol, reflux, 10 hours

  • Product : 7-(1,3-diphenyl-1H-pyrazol-4-yl)-2,5-dioxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile

  • Yield : ~68%

StepReagents/ConditionsProductYield (%)
1Chloroacetyl chloride, NaOEt, EtOH, ΔThiazolo[3,2-a]pyrimidine intermediate68

Key Mechanism : Nucleophilic attack by the thione sulfur on chloroacetyl chloride, followed by cyclization to form the thiazole ring.

Hydrolysis to Carboxylic Acid

The nitrile group in the intermediate is hydrolyzed to a carboxylic acid using mineral acids (e.g., HCl):

  • Reactants : Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Conditions : 2N HCl, reflux, 5 hours

  • Product : 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

  • Yield : ~80%

StepReagents/ConditionsProductYield (%)
22N HCl, refluxCarboxylic acid80

Triazolo[4,3-a]pyridine-3-yl Propylamine Synthesis

The triazolo-pyridine moiety is synthesized via cyclization or coupling reactions.

Cyclization of Nitriles and Hydrazines

Triazolo[4,3-a]pyridines are formed via [3+2] cycloadditions between nitriles and hydrazines, followed by annulation with pyridine derivatives:

  • Example : Reaction of 3-cyclopropylmethyl-7-(trifluoromethyl)-triazolo[4,3-a]pyridine derivatives with propyl halides to introduce the propyl chain.

Alkylation and Amination

The propylamine linker is introduced via:

  • Alkylation : Triazolo-pyridine reacted with 1-bromo-3-chloropropane.

  • Amination : Substitution of chloride with ammonia or an amine.

Amide Coupling

The final step involves coupling the carboxylic acid with 3-(triazolo[4,3-a]pyridin-3-yl)propylamine using carbodiimide-based reagents (e.g., EDC/HOBt):

StepReagents/ConditionsProductYield (%)
3EDC, HOBt, DMF, RT, 24 hoursTarget carboxamide~60–70

Critical Factors :

  • Solvent : DMF or DCM for solubility.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane).

Alternative Routes and Challenges

One-Pot Synthesis Strategies

Attempts to combine cyclization and coupling steps in a single pot have been reported but often face regioselectivity issues.

Functional Group Compatibility

The triazolo-pyridine’s electron-deficient nature may require protective groups during synthesis to prevent side reactions.

Data Tables

Table 1: Key Reaction Steps and Yields

StepReaction TypeReagents/ConditionsIntermediate/TargetYield (%)
1CyclizationChloroacetyl chloride, EtOHThiazolo-pyrimidine68
2Hydrolysis2N HCl, refluxCarboxylic acid80
3Amide CouplingEDC, HOBt, DMFFinal carboxamide60–70

Table 2: Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
StepwiseHigh regiocontrol, scalableMulti-step, time-consuming
One-PotReduced steps, cost-effectivePoor yields, side reactions

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may act as inhibitors of specific kinases involved in cancer pathways. The mechanism of action typically involves:

  • Inhibition of Kinase Activity : Binding to the active site of kinases can block their function, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has shown potential in modulating cytokine production. Specifically:

  • Cytokine Inhibition : It may suppress the production of pro-inflammatory cytokines such as IL-17A, which is significant in autoimmune diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance:

  • Antibacterial and Antifungal Effects : Compounds related to this structure have demonstrated efficacy against strains such as Staphylococcus aureus and Candida albicans .

Case Study 1: Anticancer Potential

In a study examining the anticancer properties of similar thiazolo-pyrimidine derivatives, researchers found that these compounds effectively inhibited the growth of several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of related compounds revealed that they could significantly reduce cytokine levels in vitro. This finding suggests their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, influencing biological pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Structural Analogues of Thiazolo[3,2-a]pyrimidine Carboxamides

The following table compares key structural and molecular features of the target compound with its analogues:

Compound Name Molecular Formula Substituent Features Molecular Weight Key References
5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) C₁₉H₁₈N₈O₂S Triazolopyridine-propyl linker; 5-oxo thiazolopyrimidine core 446.47 g/mol
5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide C₁₄H₁₀N₆O₂S Shorter methylene linker; same triazolopyridine substituent 326.34 g/mol
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide C₁₃H₁₃N₅O₂S Isopropyl-pyrazole substituent; lacks triazolopyridine 303.34 g/mol
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide C₂₀H₁₈N₄O₃S Methoxyphenyl and methyl groups; phenyl carboxamide 394.45 g/mol
3-Methyl-5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide C₁₄H₁₂N₄O₃S₂ Sulfamoylphenyl substituent; methyl group at position 3 356.40 g/mol

Key Structural and Functional Differences

Linker Length and Flexibility :

  • The target compound employs a propyl chain to connect the triazolopyridine and thiazolopyrimidine moieties, offering greater conformational flexibility compared to the methylene linker in (C₁₄H₁₀N₆O₂S). This may enhance binding to deep hydrophobic pockets in target proteins.

Aromatic vs. Aliphatic Substituents :

  • The methoxyphenyl and sulfamoylphenyl groups in and increase hydrophobicity and hydrogen-bonding capacity, respectively, compared to the target compound’s triazolopyridine.

Core Modifications :

  • The 3-methyl and 7-methyl substitutions in and alter electron distribution and steric effects, which could modulate enzymatic inhibition profiles.

Research Implications and Limitations

  • Bioactivity Data: Current evidence lacks explicit biological activity data for the target compound.
  • Physicochemical Properties : The propyl linker in the target compound may improve solubility compared to bulkier analogues like , though experimental validation is needed.

Q & A

Q. What are the established synthetic methodologies for 5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, describes the refluxing of a thiazol-4(5H)-one derivative with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, followed by recrystallization from ethyl acetate/ethanol to yield crystalline products (78% yield) . Similarly, highlights the use of pyrazole-carboxaldehydes and malononitrile derivatives to form fused heterocycles, suggesting that analogous strategies could apply to the target compound. Key steps include controlling reaction time (8–10 hours) and optimizing solvent systems (e.g., acetic acid/anhydride mixtures) to enhance yields .

Q. Which analytical techniques are critical for structural elucidation of this compound?

X-ray crystallography (as in and ) is indispensable for confirming the three-dimensional conformation, such as the puckered pyrimidine ring and dihedral angles between fused heterocycles . Spectroscopic methods like 1^1H/13^{13}C NMR ( ) and IR ( ) are used to verify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) and substituent positions. Mass spectrometry and elemental analysis further validate molecular weight and purity .

Q. What preliminary biological activities are associated with thiazolo[3,2-a]pyrimidine derivatives?

reports antimicrobial activity for structurally related 1,3,4-thiadiazolo[3,2-a]pyrimidines, attributed to electron-withdrawing substituents enhancing membrane penetration. While direct data on the target compound is limited, its triazolo-pyridine moiety ( ) suggests potential kinase or protease inhibition, warranting in vitro assays (e.g., MIC testing for antimicrobial activity or enzyme inhibition studies) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to by-product formation?

and emphasize solvent selection (e.g., ethyl acetate/ethanol for recrystallization) and temperature control during reflux (e.g., 427–428 K melting point). By-products often arise from incomplete cyclization or side reactions at the triazolo-pyridine nitrogen. To mitigate this, suggests using sodium acetate as a mild base to stabilize intermediates. Catalytic additives (e.g., DMAP) or microwave-assisted synthesis (not explicitly cited but inferred from analogous methods) could further accelerate reactions and reduce impurities .

Q. How can crystallographic data discrepancies with computational modeling be resolved?

reveals a flattened boat conformation in the pyrimidine ring (C5 deviation: 0.224 Å), which may conflict with planar assumptions in docking studies. To reconcile this, refine computational models using density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to account for non-covalent interactions observed in X-ray data (e.g., C–H···O hydrogen bonds in ). Adjust torsional angles in molecular dynamics simulations to match experimental dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

The triazolo[4,3-a]pyridine moiety ( ) likely acts as a hydrogen bond acceptor, while the thiazolo-pyrimidine carbonyl group may engage in hydrophobic interactions. and suggest that substituents on the pyrimidine ring (e.g., methoxy groups) enhance binding affinity to bacterial enzymes. Molecular docking (e.g., AutoDock Vina) against crystal structures of target enzymes (e.g., DNA gyrase) can validate these hypotheses. Pair this with mutagenesis studies to identify critical residues for binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.